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Compound of Interest

Compound Name: 2-(2-Aminopropyl)-4-bromophenol

CAS No.: 477514-54-8

Cat. No.: B1492515

Get Quote

Part 1: Strategic Analysis & Retrosynthesis
The target molecule features a phenol core substituted with a bromine atom at the para

position (C4) and a 2-aminopropyl chain at the ortho position (C2).

Structural Challenges
Regiochemistry: The ortho-substitution pattern requires a specific precursor, 5-

bromosalicylaldehyde.

Chemoselectivity: The reduction of the nitroalkene intermediate to the amine must be

performed without reducing the aryl-bromide bond (hydrodehalogenation), a common side

reaction with catalytic hydrogenation (Pd/C, H₂) or Lithium Aluminum Hydride (LAH) at

elevated temperatures.

Phenolic Interference: Unprotected salicylaldehydes in Henry reactions often cyclize to form

3-nitro-2H-chromenes. To ensure a linear alkyl chain, the phenolic hydroxyl group must be

protected prior to condensation.
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The Pathway
We utilize a Protection-Condensation-Reduction-Deprotection strategy. The phenolic oxygen is

protected as a methyl ether (anisole), which prevents chromene formation and is robust

enough to withstand the reduction step.

Protection: 5-Bromosalicylaldehyde

5-Bromo-2-methoxybenzaldehyde.

Henry Reaction: Condensation with nitroethane to form the nitrostyrene.

Chemoselective Reduction: Use of the NaBH₄/CuCl₂ system (Copper-Boride in situ) to

reduce the alkene and nitro groups while preserving the aryl bromide.

Deprotection: Demethylation using Boron Tribromide (BBr₃).
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Figure 1: Four-step synthetic pathway ensuring regiocontrol and halogen preservation.

Part 2: Detailed Experimental Protocols
Step 1: O-Methylation of 5-Bromosalicylaldehyde
Objective: Mask the phenol to prevent chromene cyclization.

Reagents: 5-Bromosalicylaldehyde (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate

(2.0 eq, anhydrous), Acetone (0.5 M).

Procedure:

Charge a round-bottom flask with 5-bromosalicylaldehyde and anhydrous acetone.

Add finely powdered K₂CO₃.
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Add Methyl Iodide (MeI) dropwise (Caution: MeI is an alkylating agent; use a fume hood).

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for disappearance

of the starting phenol.

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate

(EtOAc), wash with water and brine. Dry over MgSO₄ and concentrate.

Yield: Expect 90–95% of a white to pale yellow solid.

Step 2: Henry Condensation (Nitroaldol)
Objective: Install the carbon backbone and nitrogen source.

Reagents: 5-Bromo-2-methoxybenzaldehyde (1.0 eq), Nitroethane (excess,

solvent/reactant), Ammonium Acetate (0.5 eq).

Procedure:

Dissolve the aldehyde in Nitroethane (approx. 3–5 mL per gram of aldehyde).

Add Ammonium Acetate (NH₄OAc).

Heat to mild reflux (approx. 80–90°C) for 4–8 hours. The solution will turn deep

yellow/orange.

Workup: Remove excess nitroethane under reduced pressure. Dissolve the residue in

DCM. Wash with water to remove catalyst.

Purification: Recrystallize from Methanol or IPA. The product, 1-(5-bromo-2-

methoxyphenyl)-2-nitroprop-1-ene, crystallizes as yellow needles.

Critical Check: Ensure the product is dry before the next step. Water interferes with the

hydride reduction.

Step 3: Chemoselective Reduction (Cu-Boride Method)
Objective: Reduce the
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-unsaturated nitroalkene to the primary amine without debromination.

Rationale: Standard catalytic hydrogenation (Pd/C) poses a high risk of cleaving the Ar-Br

bond. The NaBH₄/CuCl₂ system generates an active copper boride species in situ that

selectively reduces electron-deficient alkenes and nitro groups while leaving aryl halides

intact [1].

Reagents: Nitrostyrene (from Step 2, 1.0 eq), Sodium Borohydride (NaBH₄, 10.0 eq),

Copper(II) Chloride dihydrate (CuCl₂·2H₂O, 2.0 eq), Methanol (dry).

Protocol:

Dissolve the nitrostyrene in Methanol (0.2 M) in a flask equipped with a thermometer and

ice bath.

Add CuCl₂·2H₂O. The solution will turn green/blue.

Controlled Addition: Cool to 0°C. Add NaBH₄ in small portions. Caution: Vigorous

hydrogen evolution and exotherm. Maintain temp < 20°C. The mixture will turn black

(active Cu species).

Stir at room temperature for 1–2 hours.

Workup: Quench by careful addition of 1N HCl (gas evolution). Filter the black precipitate

(Celite).

Basify the filtrate with aqueous NaOH to pH > 12.

Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate to yield the 2-(5-

bromo-2-methoxyphenyl)propan-1-amine as an oil.

Step 4: Deprotection (Ether Cleavage)
Objective: Reveal the phenol.

Reagents: Protected Amine (1.0 eq), Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq).

Protocol:
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Dissolve the amine in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to -78°C

(Dry ice/Acetone).

Add BBr₃ solution dropwise.

Allow to warm to Room Temperature (RT) and stir for 12 hours.

Quench: Cool to 0°C. Very slowly add Methanol to quench excess BBr₃ (violent reaction).

Isolation: Evaporate solvents. The residue is the HBr salt of the product.

Purification: Recrystallize the salt from IPA/Ether or convert to free base (carefully, phenols

oxidize) and re-acidify to HCl salt for stability.

Part 3: Data & Validation
Reaction Summary Table

Step
Transformatio
n

Key Reagents
Critical
Parameter

Expected Yield

1 Methylation MeI, K₂CO₃
Anhydrous

conditions
>90%

2 Condensation EtNO₂, NH₄OAc
Reflux time

(monitor TLC)
75–85%

3 Reduction NaBH₄, CuCl₂
Temp < 20°C

(Selectivity)
60–75%

4 Deprotection BBr₃ Inert atmosphere 80–90%

Analytical Expectations (Characterization)
For the final HCl salt of 2-(2-Aminopropyl)-4-bromophenol:

¹H NMR (DMSO-d₆):

1.15 (d, 3H, -CH₃)

2.6–2.9 (m, 2H, Benzylic -CH₂-)
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3.4 (m, 1H, -CH-NH₂)

6.8 (d, 1H, Ar-H ortho to OH)

7.2 (dd, 1H, Ar-H meta to OH)

7.3 (d, 1H, Ar-H meta to alkyl)

9.5 (s, 1H, -OH)

8.0 (br s, 3H, -NH₃⁺)

Part 4: Safety & Handling
Nitroethane: Flammable and a precursor to explosives. Handle away from open flames.

Boron Tribromide (BBr₃): Reacts violently with moisture, producing HBr gas. Use only in a

functioning fume hood with proper PPE (face shield, acid-resistant gloves).

Cu/NaBH₄ Residues: The black precipitate can be pyrophoric when dry. Keep wet and

dispose of in designated heavy metal waste containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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